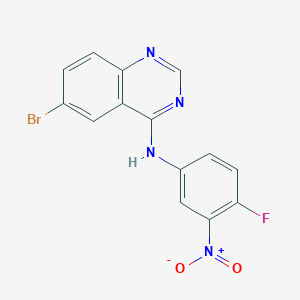

6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

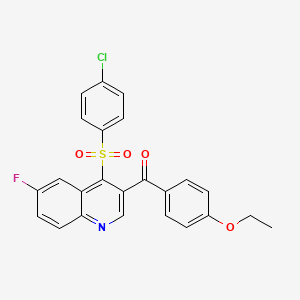

6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine is a chemical compound with the molecular formula C14H8BrFN4O2 and a molecular weight of 363.15 . It is a solid substance .

Molecular Structure Analysis

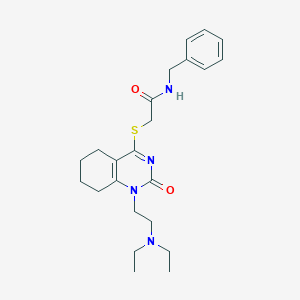

The molecular structure of 6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine is characterized by the presence of a quinazolin-4-amine core, a bromine atom at the 6th position, and a 4-fluoro-3-nitrophenyl group attached to the nitrogen atom of the quinazolin-4-amine core .Chemical Reactions Analysis

While specific chemical reactions involving 6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine are not detailed in the retrieved sources, quinazoline derivatives are known to participate in a variety of reactions. For instance, they can be involved in photoaffinity labeling, where they form a covalent bond with a biomolecule upon photo-irradiation .Physical And Chemical Properties Analysis

6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine is a solid substance . Its molecular weight is 363.15 . Additional physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

Optoelectronic Materials and Photoelectric Conversion

Quinazoline derivatives, including 6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine, play a crucial role in the development of novel optoelectronic materials. These compounds are integral in the creation of luminescent small molecules and chelate compounds, which are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems enhances electroluminescent properties, making them suitable for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, quinazoline derivatives are explored for their potential in nonlinear optical materials and colorimetric pH sensors, highlighting their versatility in optoelectronic applications (Lipunova et al., 2018).

Medicinal Chemistry and Anticancer Applications

In medicinal chemistry, quinazoline derivatives are extensively studied for their potential in treating various diseases, including cancer. These compounds are known for their anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. Recent patents and research focus on the discovery and development of quinazoline derivatives for cancer treatment, demonstrating their ability to inhibit epidermal growth factor receptor (EGFR) and other therapeutic protein targets. The structural diversity and multi-targeted approach of these compounds underscore their potential in developing novel anticancer drugs (Ravez et al., 2015).

Synthetic Chemistry Advancements

Advancements in the synthetic chemistry of quinazolines are critical for exploring their scientific and medicinal applications. Eco-friendly, mild, and atom-efficient multi-component synthetic strategies have been developed for the synthesis of quinazolines. These methodologies facilitate the exploration of quinazolines' diverse properties and potential applications, including their role in medicinal chemistry and optoelectronic materials. The focus on developing novel quinazolines through innovative synthetic approaches underscores the ongoing interest and potential of quinazoline derivatives in scientific research (Faisal & Saeed, 2021).

properties

IUPAC Name |

6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN4O2/c15-8-1-4-12-10(5-8)14(18-7-17-12)19-9-2-3-11(16)13(6-9)20(21)22/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFZAGFTENCCSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Br)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2610705.png)

![2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2610713.png)

![2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2610721.png)